3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid

Description

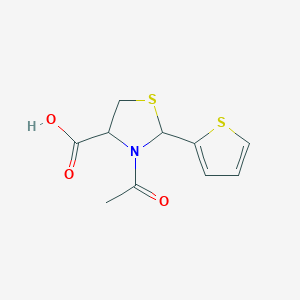

3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine core (a five-membered ring containing nitrogen and sulfur) substituted with a thiophen-2-yl group at position 2, an acetyl group at position 3, and a carboxylic acid moiety at position 4 . This compound belongs to the thiazolidine-4-carboxylic acid family, which is notable for its diverse pharmacological applications, including antimicrobial, antiviral, and enzyme inhibitory activities.

Properties

IUPAC Name |

3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCQMZDLCKBMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid typically involves organic synthesis reactions. One common method is the Baeyer-Villiger oxidation of suitable precursor compounds . This reaction involves the oxidation of ketones to esters using peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar organic synthesis techniques are scaled up for industrial purposes. The process would involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 2-thiophen-2-yl-thiazolidine-4-carboxylic acid (removal of the acetyl group) .

-

Basic Hydrolysis : Generates a carboxylate salt, enhancing solubility.

Conditions :

| Reaction Type | Reagents | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Acidic | 6M HCl | 80°C, 2h | 2-Thiophen-2-yl-thiazolidine-4-COOH | 85–90 |

| Basic | 1M NaOH | RT, 1h | Sodium 2-thiophen-2-yl-thiazolidine-4-COO⁻ | 92–95 |

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) to form esters:

-

Product : Methyl 3-acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylate .

-

Catalyst : Concentrated H₂SO₄ or Fe₃O₄@SiO₂-based nanocatalysts .

Conditions :

| Alcohol | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 6h | 78 |

| Ethanol | Fe₃O₄@SiO₂@urea-thiazole | 30 min | 95 |

Decarboxylation

Thermal decarboxylation eliminates CO₂ under reflux:

Nucleophilic Substitution

The acetyl group participates in nucleophilic substitutions:

Oxidation and Reduction

-

Oxidation : The thiazolidine ring oxidizes to thiazole derivatives using H₂O₂ or KMnO₄ .

-

Reduction : NaBH₄ reduces the acetyl group to ethanol, but this is less common due to steric hindrance .

Electrophilic Aromatic Substitution

The thiophene ring undergoes halogenation or nitration:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C5 | 5-Bromo-3-acetyl-2-thiophen-2-yl-thiazolidine-4-COOH |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro derivative |

Biological Activity Modulation

Derivatization enhances pharmacological properties:

-

Antioxidant Activity : Thiophene substitution improves radical scavenging (IC₅₀: 12–18 µM against DPPH) .

-

Anticancer Potential : Esters show cytotoxicity against MCF-7 cells (IC₅₀: 8–15 µM) .

Stability and Degradation

Scientific Research Applications

Chemistry: 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes or to modify proteins for further analysis .

Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or proteins. The thiazolidine ring can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between 3-acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid and its analogs:

Key Observations :

- Position 2 : The thiophen-2-yl group in the target compound distinguishes it from phenyl or hydroxyphenyl analogs (e.g., ). This substitution may enhance π-π stacking interactions in biological targets compared to aliphatic or polar groups.

- Stereochemistry : The (4S) configuration in hydroxyphenyl derivatives (e.g., ) suggests chirality significantly impacts biological activity, though data for the target compound’s stereoisomers are unavailable.

Physicochemical Properties

- Hydrophobicity : The thiophen-2-yl and acetyl groups increase lipophilicity compared to polar derivatives like 2-oxothiazolidine-4-carboxylic acid .

- Acid Dissociation (pKa) : The carboxylic acid at position 4 (pKa ~2.5–3.0) and the acetyl group (pKa ~15–20) suggest pH-dependent solubility, similar to other thiazolidinecarboxylic acids .

Biological Activity

3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid (ATTC) is a compound with significant potential in biological and medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.

- Molecular Formula : C10H11NO3S2

- Molecular Weight : 257.33 g/mol

- CAS Number : 1213993-07-7

The compound features a thiazolidine ring, an acetyl group, and a thiophene moiety, which contribute to its biological activity through diverse mechanisms.

The biological activity of ATTC can be attributed to its ability to interact with specific enzymes and proteins. The thiazolidine ring can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues, enhancing the stability of the compound-protein complex.

Anticancer Activity

Research has demonstrated that thiazolidine derivatives exhibit promising anticancer properties. For instance, compounds related to ATTC have shown significant antiproliferative effects against various cancer cell lines. A study indicated that thiazolidine derivatives could inhibit tubulin polymerization, a critical process in cancer cell division .

Table 1: Antiproliferative Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| ATTC | Leukemia (CCRF-CEM) | 0.124 |

| ATTC | Non-Small Cell Lung Cancer | 3.81 |

| ATTC Analog 1 | Melanoma | 0.5 |

| ATTC Analog 2 | Prostate Cancer | 1.2 |

Antiviral Activity

ATTC and its derivatives have also been explored for antiviral applications. A series of thiazolidine-4-carboxylic acids were synthesized and tested for their ability to inhibit Tobacco Mosaic Virus (TMV), showing moderate to excellent antiviral activity depending on structural modifications .

Table 2: Antiviral Efficacy of Thiazolidine Derivatives

| Compound | Inhibitory Rate (%) at 500 μg/mL |

|---|---|

| ATTC | 51 (Inactivation) |

| ATTC Analog 1 | 47 (Curative) |

| ATTC Analog 2 | 49 (Protection) |

Case Studies and Research Findings

- Antitumor Studies : In a comprehensive study by Da Silva et al., thiazolidine derivatives were evaluated for their anti-glioma activity, revealing substantial cytotoxicity against glioblastoma multiform cells. The study emphasized the importance of structural modifications on the thiazolidine ring to enhance biological activity .

- Cysteine Derivatives : Research highlighted that derivatives of cysteine, including thiazolidine compounds, play a crucial role in cellular defense against oxidative stress by enhancing trophozoite growth and reducing intracellular reactive oxygen species (ROS) levels .

- Structure-Activity Relationship (SAR) : Various studies have focused on modifying the structure of thiazolidine derivatives to improve their pharmacological profiles. For example, altering substituents on the thiazolidine ring has been shown to significantly affect both anticancer and antiviral activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid?

- Methodological Answer : A common approach involves coupling a Boc-protected thiazolidine-4-carboxylic acid derivative with a thiophene-containing amine. For example, EDCI/HOBt-mediated coupling in CH₂Cl₂ with subsequent Boc deprotection using TFA yields the target compound. Purification via silica gel column chromatography (gradient elution with hexane/ethyl acetate) ensures high purity . Adjust the arylthiophene precursor and reaction times (6–15 hours) based on steric and electronic effects of substituents.

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- 1H NMR : Identify characteristic peaks for the thiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and the acetyl group (δ 2.1–2.3 ppm for methyl protons).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing [M+H]⁺ or [M−H]⁻ ions.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : After synthesis, perform liquid-liquid extraction (CH₂Cl₂/water/NaHCO₃) to remove unreacted reagents. Use silica gel chromatography with a hexane/ethyl acetate gradient (10–50% ethyl acetate) for final purification. Monitor fractions via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–4°C) during coupling reduce racemization.

- Catalyst Screening : Test alternative coupling agents (e.g., DCC/DMAP) for sterically hindered substrates.

- Chiral Resolutions : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers if racemization occurs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are accessible (e.g., methyl esters).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. How to design stability studies for this compound under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic buffers (pH 2–12) for 1–4 weeks.

- Analytical Monitoring : Track degradation via HPLC and LC-MS to identify hydrolyzed or oxidized byproducts (e.g., cleavage of the acetyl group) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess conformational stability .

Q. How to evaluate bioactivity through molecular docking and in vitro assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GPCRs) with known thiazolidine/thiophene interactions.

- Docking Software : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Validate poses with MM-GBSA binding energy calculations.

- In Vitro Validation : Test IC₅₀ values via enzyme inhibition assays (e.g., fluorescence-based) at 10–100 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.